AMP N1-oxide

説明

AMP N1-oxide is a unique compound found in royal jelly . It has been identified as an active component that induces neurite outgrowth from cultured rat pheochromocytoma PC12 cells . It also has effects on the proliferation and differentiation of cultured neural stem/progenitor cells .

Chemical Reactions Analysis

AMP N1-oxide has been found to have various effects on cells. For instance, it enhances the proliferation-inducing activity of basic fibroblast growth factor (FGF-2) in neural stem/progenitor cells at low micromolar concentrations . Conversely, high concentrations of AMP N1-oxide (over 20 μM) markedly suppress cell growth even in the presence of FGF-2 .

科学的研究の応用

Neurological Applications

AMP N1-oxide, a compound found in royal jelly, has shown significant effects on neural stem/progenitor cells (NSCs). Studies have demonstrated its potential in enhancing astrogenesis (formation of astrocytes) from NSCs. This effect is mediated through the activation of STAT3, a transcription factor that regulates astrocyte-specific genes (Hattori et al., 2007). Additionally, AMP N1-oxide induces neurite outgrowth in rat pheochromocytoma PC12 cells, an effect crucial for neuronal differentiation. This process is influenced by adenosine A2A receptor-mediated protein kinase A signaling, distinct from the pathways involving mitogen-activated protein kinase (Hattori et al., 2007).

Chemical Interaction and Stability

Different mechanisms of chemical interactions involving AMP N1-oxide have been explored. For instance, studies have highlighted the deamination mechanisms of isomeric styrene oxide-induced N1-adenine adducts, revealing diverse pathways depending on the specific isomer of N1-SO-AMP (Koskinen & Hemminki, 1999). Furthermore, research has focused on the stabilization of iron oxide nanoparticles in various conditions, which can have implications for the use of AMP N1-oxide in nanotechnology and material science (Xue et al., 2014).

Nanotechnology and Sensing Applications

In the realm of nanotechnology, AMP N1-oxide plays a role in the development of nanostructures and their applications. For example, atmospheric-microplasma (AMP) systems have been utilized for the fabrication of Mo-oxide nanostructures, demonstrating the flexibility and potential of AMPs in nanomanufacturing (Mariotti, Bose, & Ostrikov, 2009). Additionally, the creation of metal oxide nano-heterostructures, which incorporate AMP N1-oxide, has shown promise in enhancing the performance of gas sensors, highlighting a significant application in the field of chemical sensing (Walker, Akbar, & Morris, 2019).

作用機序

AMP N1-oxide increases the generation of astrocytes in a dose-dependent manner when the cells are cultured in medium lacking FGF-2 . It also increases the phosphorylation of STAT3 (signal transducer and activator of transcription 3), a transcription factor that mediates the expression of astrocyte-specific genes . This suggests that AMP N1-oxide facilitates astrogenesis by neural stem cells through the activation of STAT3 .

将来の方向性

The future directions for research on AMP N1-oxide could include further investigation into its effects on the central nervous system, particularly on neural stem cells/progenitor cells . Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic applications.

特性

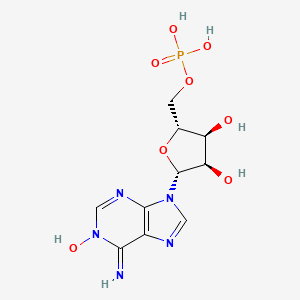

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-8-5-9(13-3-15(8)18)14(2-12-5)10-7(17)6(16)4(23-10)1-22-24(19,20)21/h2-4,6-7,10-11,16-18H,1H2,(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPUYVZFYMGZQX-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=CN(C2=N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=CN(C2=N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AMP N1-oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[2-(acryloyloxy)ethyl] hydrogen phosphate](/img/structure/B3052289.png)